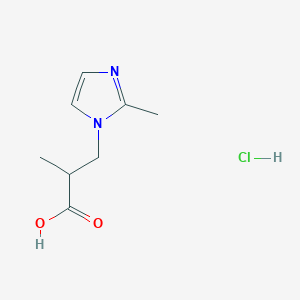
1-(1,2-Dibromoethyl)-4-fluorobenzene
説明
“1-(1,2-Dibromoethyl)-4-fluorobenzene” is a theoretical organic compound. It would consist of a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with a fluorine atom at the 4th position and a 1,2-dibromoethyl group at the 1st position .
Molecular Structure Analysis
The molecular structure of “1-(1,2-Dibromoethyl)-4-fluorobenzene” would likely be planar due to the planar nature of the benzene ring. The presence of electronegative atoms (bromine and fluorine) would create polar bonds, leading to a dipole moment .Chemical Reactions Analysis
Again, while specific reactions involving “1-(1,2-Dibromoethyl)-4-fluorobenzene” are not available, compounds with similar structures often undergo substitution reactions. For example, the bromine atoms on the 1,2-dibromoethyl group could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
Based on its structure, “1-(1,2-Dibromoethyl)-4-fluorobenzene” would likely be a solid at room temperature, similar to other halogenated organic compounds . It would likely be insoluble in water but soluble in organic solvents .科学的研究の応用
Organometallic Chemistry and Catalysis
- Fluorobenzenes like 1,2-difluorobenzene are increasingly recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation, making them weakly binding to metal centers, which is advantageous in certain catalytic processes (Pike, Crimmin, & Chaplin, 2017).
Electrochemical Applications
- Studies on electrochemical fluorinations of various benzene derivatives, including 1,2-difluorobenzene, highlight their utility in producing fluorinated compounds, which are significant in pharmaceutical and agricultural chemical synthesis (Momota, Mukai, Kato, & Morita, 1998).
Crystal Structure and Bonding Interactions
- Research on C−H···F interactions in crystalline fluorobenzenes, including 1,2-difluorobenzene, provides insights into weak acceptor capabilities of the C−F group and contributes to our understanding of molecular interactions in crystal structures (Thalladi et al., 1998).
Biodegradation Studies
- Investigations into the biodegradation of difluorobenzenes, such as 1,2-difluorobenzene, are crucial for understanding their environmental impact and potential applications in bioremediation. The study of microbial strains capable of degrading these compounds has practical significance (Moreira, Amorim, Carvalho, & Castro, 2009).
Spectroscopy and Photophysics
- Research on the solvent effects on coupling constants of fluorobenzene and 1,2‐difluorobenzene enhances our understanding of molecular behavior in different environments, which is valuable for spectroscopic analysis and material science applications (Suntioinen & Laatikainen, 1992).
Synthetic Chemistry
- Studies on the synthesis of compounds like 1,2-bis(bromomethyl)-4-fluorobenzene reveal methodologies for creating specific fluorinated structures, which are valuable in synthetic organic chemistry and pharmaceutical development (Guo Zhi-an, 2009).
Safety And Hazards
特性
IUPAC Name |
1-(1,2-dibromoethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVBBKYOWCLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669943 | |
| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dibromoethyl)-4-fluorobenzene | |
CAS RN |
350-35-6 | |
| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,2-Dibromoethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)



![2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B1439226.png)
